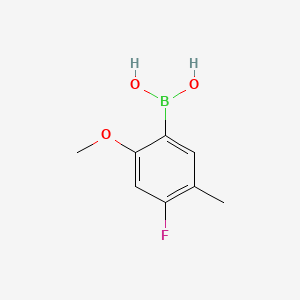

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

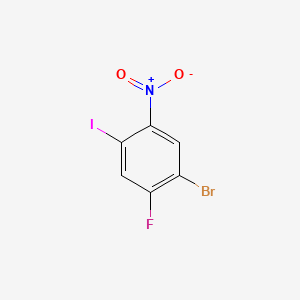

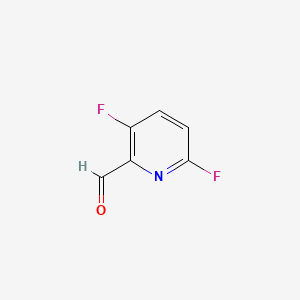

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is a chemical compound with the molecular formula C8H10BFO3 . It has been used as a reactant in various chemical reactions .

Molecular Structure Analysis

The molecular structure of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid consists of a phenyl ring substituted with a fluorine atom, a methoxy group, and a methyl group. The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid has been used as a reactant in various chemical reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid has a molecular weight of 183.97 g/mol . It is a solid or liquid at room temperature and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Coupling

The compound is used as a reagent in Suzuki-Miyaura coupling, which is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation of pinacol boronic esters is another application of this compound . This process is not well developed, but it’s a valuable transformation in organic synthesis .

Friedel-Crafts Alkylation

The compound is involved in Friedel-Crafts alkylation of hydronaphthalenes . This is a type of electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring.

Synthesis of 9,10-diarylanthracenes

The compound is used in the synthesis of 9,10-diarylanthracenes, which are used as molecular switches . These switches can be used in the development of molecular machines or nanomachines.

5. Cross-Coupling with Carbazolyl or Aryl Halides The compound is used in cross-coupling reactions with carbazolyl or aryl halides . This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of various organic compounds.

Monoarylation of Dibromoarenes

The compound is used as a reactant for monoarylation of dibromoarenes . This reaction is catalyzed by palladium-phosphine in the presence of potassium carbonate .

Preparation of Homoleptic Diarylmercurials

The compound is used in the preparation of homoleptic diarylmercurials . These compounds have applications in various fields including medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

Lastly, the compound is used in Suzuki-Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds, and is a powerful tool in organic synthesis.

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

(4-fluoro-2-methoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBDEWYWLMIDPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)F)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716608 |

Source

|

| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |

CAS RN |

1207428-92-9 |

Source

|

| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)

![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)

![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)